4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde
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Overview
Description
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H8O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a heptane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The spirocyclic ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products:
Oxidation: 4-Oxo-5-oxaspiro[2.4]heptane-1-carboxylic acid.
Reduction: 4-Oxo-5-oxaspiro[2.4]heptane-1-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
- 5-Oxaspiro[2.4]heptane-1-carboxaldehyde
- 1-Oxaspiro[2.4]heptane
Comparison: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group within the spirocyclic structure. This dual functionality provides distinct reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-oxo-5-oxaspiro[2.4]heptane-2-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c8-4-5-3-7(5)1-2-10-6(7)9/h4-5H,1-3H2 |
InChI Key |
XPAFOKLETFZAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C12CC2C=O |
Origin of Product |
United States |
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